molecular formula C9H8N2O2 B2833148 1-(Pyridin-3-yl)pyrrolidine-2,5-dione CAS No. 82993-35-9

1-(Pyridin-3-yl)pyrrolidine-2,5-dione

Cat. No. B2833148
CAS RN: 82993-35-9
M. Wt: 176.175
InChI Key: RYONIULDAJSXIO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “1-(Pyridin-3-yl)pyrrolidine-2,5-dione” involves the use of different cyclic or acyclic precursors . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

In the molecular structure of “1-(Pyridin-3-yl)pyrrolidine-2,5-dione”, the dihedral angle between the pyridine and the pyrrolidine rings is 64.58° . In the crystal structure, weak C—H π-electron ring interactions stabilize the packing .


Chemical Reactions Analysis

Pyrrolidine-2,5-diones derivatives, such as “1-(Pyridin-3-yl)pyrrolidine-2,5-dione”, are an important class of heterocyclic compounds with essential applications in organic synthesis and medicinal chemistry .


Physical And Chemical Properties Analysis

The five-membered pyrrolidine ring in “1-(Pyridin-3-yl)pyrrolidine-2,5-dione” is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Scientific Research Applications

Versatile Scaffold for Drug Discovery

The pyrrolidine ring, including pyrrolidine-2,5-dione, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Antimicrobial Activity

Compounds bearing pyrrolidine scaffolds, including pyrrolidine-2,5-dione, have been found to exhibit antibacterial activity . This makes them potential candidates for the development of new antimicrobial drugs .

Antiviral Activity

Pyrrolidine derivatives, including those with a pyrrolidine-2,5-dione core, have been found to exhibit antiviral activity . This suggests potential applications in the treatment of viral infections .

Anticancer Activity

Pyrrolidine derivatives have been found to exhibit anticancer activity . This suggests that pyrrolidine-2,5-dione could be a useful scaffold in the development of new anticancer drugs .

Anti-inflammatory Activity

Pyrrolidine derivatives have been found to exhibit anti-inflammatory activity . This suggests potential applications in the treatment of inflammatory conditions .

Anticonvulsant Activity

Pyrrolidine derivatives have been found to exhibit anticonvulsant activity . This suggests potential applications in the treatment of convulsive disorders .

Cholinesterase Inhibition

Pyrrolidine derivatives have been found to exhibit cholinesterase inhibitory activity . This suggests potential applications in the treatment of conditions such as Alzheimer’s disease .

Future Directions

The pyrrolidine ring in “1-(Pyridin-3-yl)pyrrolidine-2,5-dione” is a versatile scaffold for the design of new compounds with different biological profiles . Future research could focus on the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

1-pyridin-3-ylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-8-3-4-9(13)11(8)7-2-1-5-10-6-7/h1-2,5-6H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYONIULDAJSXIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-3-yl)pyrrolidine-2,5-dione

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